2-Bromo-4-(tert-butoxy)phenol
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Overview
Description
2-Bromo-4-(tert-butoxy)phenol is an organic compound with the molecular formula C10H13BrO2 It is a brominated phenol derivative, where the bromine atom is positioned at the second carbon of the phenol ring, and a tert-butoxy group is attached to the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(tert-butoxy)phenol typically involves the bromination of 4-(tert-butoxy)phenol. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(tert-butoxy)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc in acetic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or water, and catalysts like palladium or copper.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide, solvents such as water or acetone.
Reduction: Reducing agents like zinc or sodium borohydride, solvents such as ethanol or acetic acid.
Major Products
Substitution: Formation of substituted phenols or ethers.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of 4-(tert-butoxy)phenol.
Scientific Research Applications
2-Bromo-4-(tert-butoxy)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(tert-butoxy)phenol involves its interaction with various molecular targets. The bromine atom and the phenolic group play crucial roles in its reactivity. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atom is replaced by other electrophiles. Additionally, the phenolic group can participate in hydrogen bonding and other interactions with biological molecules, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(tert-butyl)phenol: Similar structure but with a tert-butyl group instead of a tert-butoxy group.
4-Bromo-2-(tert-butoxy)phenol: Similar structure but with the bromine and tert-butoxy groups swapped positions.
2-Chloro-4-(tert-butoxy)phenol: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
2-Bromo-4-(tert-butoxy)phenol is unique due to the presence of both a bromine atom and a tert-butoxy group on the phenol ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activities. The tert-butoxy group also provides steric hindrance, influencing the compound’s reactivity and interactions with other molecules .
Properties
Molecular Formula |
C10H13BrO2 |
---|---|
Molecular Weight |
245.11 g/mol |
IUPAC Name |
2-bromo-4-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C10H13BrO2/c1-10(2,3)13-7-4-5-9(12)8(11)6-7/h4-6,12H,1-3H3 |
InChI Key |
NAOCIVABZFCTNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=C(C=C1)O)Br |
Origin of Product |
United States |
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